

Physical and chemical properties of Bis(p-aminophenoxy)dimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Bis(p-aminophenoxy)dimethylsilane
Cat. No.:	B075184

[Get Quote](#)

An In-depth Technical Guide to Bis(p-aminophenoxy)dimethylsilane

This technical guide provides a comprehensive overview of the physical and chemical properties of **Bis(p-aminophenoxy)dimethylsilane**, tailored for researchers, scientists, and professionals in drug development and materials science. This document consolidates key data, outlines experimental protocols, and visualizes synthetic pathways to facilitate a deeper understanding of this versatile compound.

Core Physical and Chemical Properties

Bis(p-aminophenoxy)dimethylsilane, with the CAS Number 1223-16-1, is an organosilane compound recognized for its role as a crucial intermediate in the synthesis of advanced polymers, particularly polyimides.^[1] Its unique structure, combining flexible siloxane linkages with reactive amine functionalities, imparts desirable properties to the resulting materials.

Quantitative Data Summary

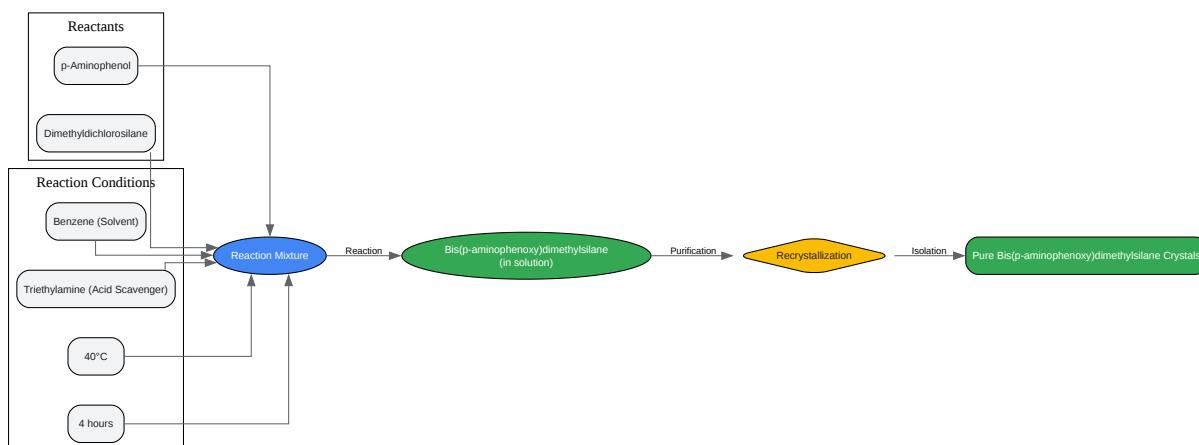
The following tables summarize the key physical and chemical properties of **Bis(p-aminophenoxy)dimethylsilane**, compiled from various sources for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₂ Si	[2][3][4]
Molecular Weight	274.39 g/mol	[2][3]
Appearance	Colorless to light yellow liquid or solid	[5][6]
Melting Point	64 - 65 °C	[3][5][7][8]
Boiling Point	195 °C @ 0.5 mmHg; 401.632 °C @ 760 mmHg	[3][5][7][8]
Density	1.15 g/mL	[3][5][7]
Flash Point	110 °C (closed cup); 196.7 °C	[3][5][7][8]
Refractive Index	1.594 @ 25°C	[1][7]
Solubility	Soluble in common organic solvents like ethanol and ethyl acetate. Reacts slowly with water.	[5][6]

Table 2: Spectroscopic Data

Technique	Key Data Points	Source(s)
FT-IR	Presence of Si-O asymmetrical stretching confirms the formation of Si-O bonds.	[9]
¹ H-NMR	Chemical shifts observed at 0.21-0.23 ppm (Si-CH ₃), 3.36-3.52 ppm (amine protons), and 6.51 ppm and 6.68 ppm (aromatic protons as doublets).	[9]


Synthesis and Experimental Protocols

The synthesis of **Bis(p-aminophenoxy)dimethylsilane** typically involves the reaction of an aminophenol derivative with a dichlorodimethylsilane. Several synthetic routes have been explored to optimize yield and purity.

Optimized Synthesis Protocol

An economical and efficient process for synthesizing **Bis(p-aminophenoxy)dimethylsilane** involves the reaction of p-aminophenol with dimethyldichlorosilane in the presence of triethylamine as an acid scavenger and benzene as the solvent.[9][10]

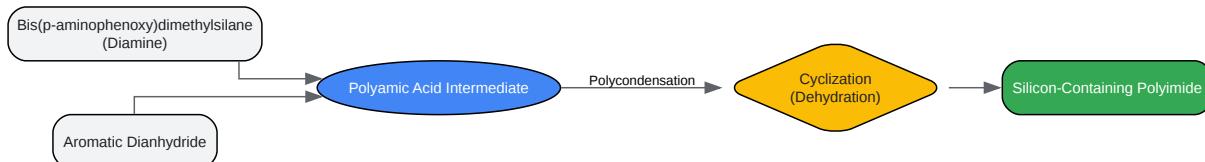
Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Optimized synthesis workflow for **Bis(p-aminophenoxy)dimethylsilane**.

Detailed Methodology:

- Reaction Setup: In a reaction vessel, dissolve p-aminophenol in benzene.
- Addition of Reagents: While stirring, add triethylamine to the solution. Subsequently, add dimethyldichlorosilane dropwise to the mixture. The molar ratio of p-aminophenol to dimethyldichlorosilane is typically 1:2.05.[9]
- Reaction Conditions: Maintain the reaction temperature at 40°C and continue stirring for 4 hours.[9][10]
- Work-up: After the reaction is complete, the resulting mixture contains the desired product along with triethylamine hydrochloride precipitate.
- Purification: The product is purified by recrystallization from a mixed solvent system of benzene and petroleum ether.[9] This step is crucial for obtaining a high-purity product.


Chemical Reactivity and Applications

The primary chemical reactivity of **Bis(p-aminophenoxy)dimethylsilane** stems from the nucleophilic amino groups and the central silane moiety. These reactive sites make it a valuable monomer for polymerization reactions.

Polymer Synthesis

Bis(p-aminophenoxy)dimethylsilane serves as a key building block in the synthesis of silicon-containing polyimides and other high-performance polymers.[10] The incorporation of the dimethylsiloxane unit into the polymer backbone enhances properties such as thermal stability, flame retardancy, and processability.

The general polymerization pathway involves the reaction of the diamine (**Bis(p-aminophenoxy)dimethylsilane**) with a dianhydride to form a polyamic acid, which is then chemically or thermally cyclized to the final polyimide.

[Click to download full resolution via product page](#)

Caption: General polymerization pathway to silicon-containing polyimides.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Bis(p-aminophenoxy)dimethylsilane** is associated with the following hazards:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[6] Store in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sisib.com [sisib.com]

- 2. Bis(p-aminophenoxy)dimethylsilane | C14H18N2O2Si | CID 14249156 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 4. Bis(4-aminophenoxy)dimethylsilane | CymitQuimica [cymitquimica.com]
- 5. Bis(p-aminophenoxy)dimethylsilane - Hubei Co-Formula Material Tech Co.,Ltd.
[cfmats.com]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of Bis(p-aminophenoxy)Dimethylsilane(p-APDS) and its Process Optimization |
Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Bis(p-aminophenoxy)dimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b075184#physical-and-chemical-properties-of-bis-p-aminophenoxy-dimethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com